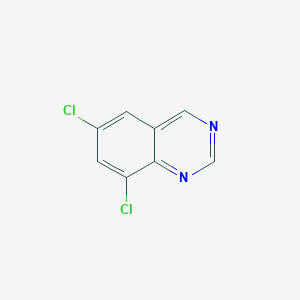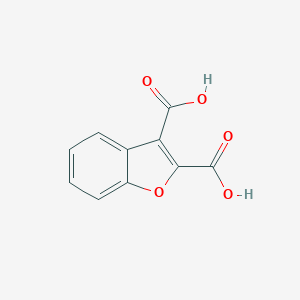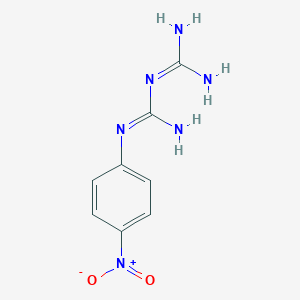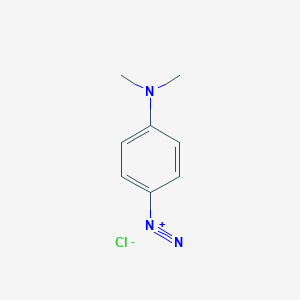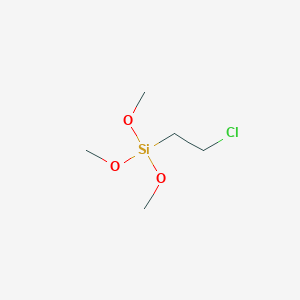
Cyclopropane, 1,1-diethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-diethenyl-, also known as vinylcyclopropane, is a cyclic hydrocarbon that has been widely used in scientific research. It is a colorless gas that is highly flammable and has a mild, sweet odor. The unique structure and properties of vinylcyclopropane make it an important tool for studying various biochemical and physiological processes.
Mécanisme D'action
Vinylcyclopropane exerts its effects by binding to and inhibiting the activity of the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS), which is involved in the biosynthesis of ethylene. By inhibiting ACS activity, Cyclopropane, 1,1-diethenyl-opane reduces ethylene production and signaling, leading to changes in various physiological processes in plants.
Effets Biochimiques Et Physiologiques
Vinylcyclopropane has been shown to have a variety of biochemical and physiological effects in plants. It has been shown to delay fruit ripening, prolong the shelf life of fruits and vegetables, and enhance plant stress tolerance. It has also been shown to modulate the expression of genes involved in various physiological processes, including cell wall metabolism, stress responses, and hormone signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopropane, 1,1-diethenyl-opane in lab experiments is its ability to specifically inhibit ethylene biosynthesis and signaling pathways, allowing researchers to study the effects of ethylene on various physiological processes in plants. However, one of the limitations of using Cyclopropane, 1,1-diethenyl-opane is its high reactivity and flammability, which requires special handling and safety precautions.
Orientations Futures
There are many future directions for research involving Cyclopropane, 1,1-diethenyl-opane. One area of interest is the development of new methods for synthesizing Cyclopropane, 1,1-diethenyl-opane that are more efficient and environmentally friendly. Another area of interest is the identification of new targets for Cyclopropane, 1,1-diethenyl-opane, which could lead to the discovery of new pathways involved in plant physiology and stress responses. Finally, the application of Cyclopropane, 1,1-diethenyl-opane in other fields, such as medicine and materials science, is an area of emerging interest.
Méthodes De Synthèse
Vinylcyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropane with acetylene or the dehydrogenation of 1,1-dichloroethene. One of the most commonly used methods involves the reaction of cyclopropane with vinylmagnesium bromide, which yields Cyclopropane, 1,1-diethenyl-opane as a product.
Applications De Recherche Scientifique
Vinylcyclopropane has been extensively used in scientific research, particularly in the field of plant biology. It has been shown to play a crucial role in the regulation of ethylene biosynthesis and signaling pathways in plants. Ethylene is a plant hormone that is involved in various physiological processes, including fruit ripening, flower senescence, and stress responses.
Propriétés
Numéro CAS |
17085-84-6 |
|---|---|
Nom du produit |
Cyclopropane, 1,1-diethenyl- |
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
1,1-bis(ethenyl)cyclopropane |
InChI |
InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2 |
Clé InChI |
UDKCHWVGPNQSQK-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)C=C |
SMILES canonique |
C=CC1(CC1)C=C |
Autres numéros CAS |
17085-84-6 |
Synonymes |
Cyclopropane, 1,1-diethenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



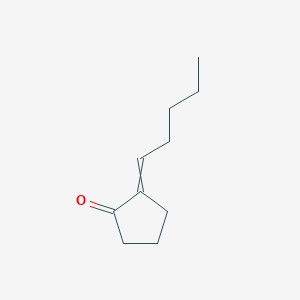
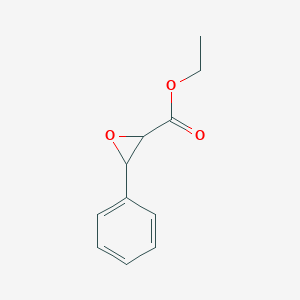
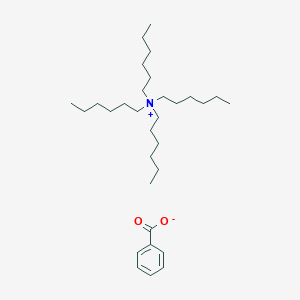
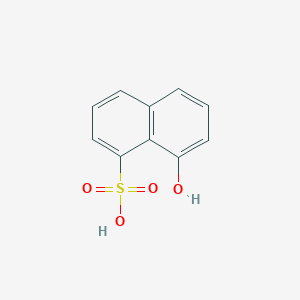
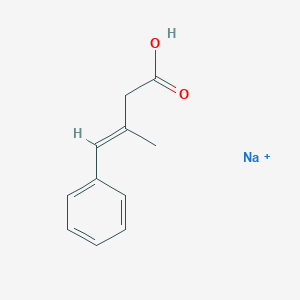
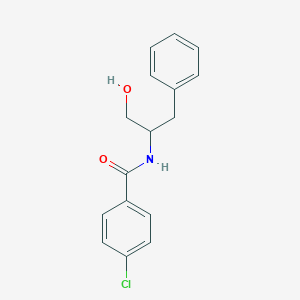
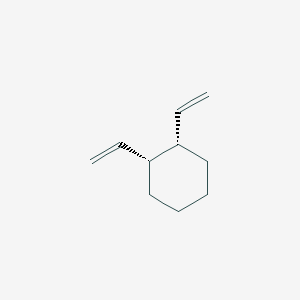
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
